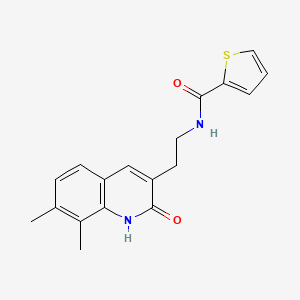
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide, also known as DMOTC, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. DMOTC belongs to the class of quinolone-based compounds and has been found to exhibit potent antioxidant and anti-inflammatory properties. In
Applications De Recherche Scientifique
Synthesis and Antimicrobial Potential
Research has explored the synthesis of novel compounds with structural similarities to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide and their potential as antimicrobial agents. For instance, a study conducted by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with potential antimicrobial activities against a variety of bacteria and fungi, demonstrating the versatility of quinolone derivatives in medicinal chemistry Desai, N., Dodiya, A., & Shihora, P. N. (2011). A clubbed quinazolinone and 4-thiazolidinone as potential antimicrobial agents. Medicinal Chemistry Research, 21, 1577-1586.
Antitubercular Activity
A series of novel carboxamides, structurally related to the queried compound, was synthesized and evaluated for their antitubercular properties. Marvadi et al. (2020) designed and synthesized 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, demonstrating promising antitubercular activity with minimal cytotoxicity, highlighting the therapeutic potential of quinolone derivatives against tuberculosis Marvadi, S. K., Nagineni, D., Safoora, S., Krishna, V., Sriram, D., & Kantevari, S. (2020). Synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides as potent inhibitors of Mycobacterium tuberculosis. Monatshefte für Chemie - Chemical Monthly, 151, 405-415.
Photostabilization of PVC
In the field of materials science, compounds incorporating thiophene units have been synthesized for applications such as photostabilizers for poly(vinyl chloride) (PVC). Balakit et al. (2015) synthesized new thiophene derivatives, demonstrating their effectiveness in reducing the photodegradation of PVC, suggesting their utility in enhancing the durability of PVC materials Balakit, A. A., Ahmed, A., El‐Hiti, G., Smith, K., & Yousif, E. (2015). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). International Journal of Polymer Science, 2015, 850-859.
Antitumor Activity
The compound and its related derivatives have also been explored for their antitumor activities. For example, Liu et al. (1995) synthesized and evaluated isoquinoline-1-carboxaldehyde thiosemicarbazones for antineoplastic activity, identifying compounds with significant efficacy against leukemia in mice, indicating the potential of such derivatives in cancer therapy Liu, M.‐C., Lin, T., Penketh, P., & Sartorelli, A. C. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of medicinal chemistry, 38(21), 4234-43.
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like SMR000235761 Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets Additionally, the physiological environment within the body, including factors like blood flow and the presence of other cells and molecules, can also influence the compound’s action and efficacy
Propriétés
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11-5-6-13-10-14(17(21)20-16(13)12(11)2)7-8-19-18(22)15-4-3-9-23-15/h3-6,9-10H,7-8H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJYVNHPTNGXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

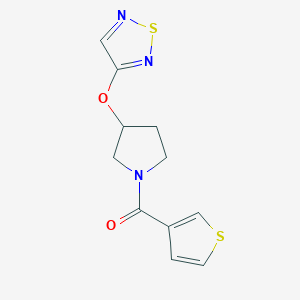
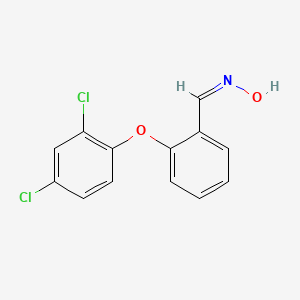
![1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide](/img/structure/B2773581.png)
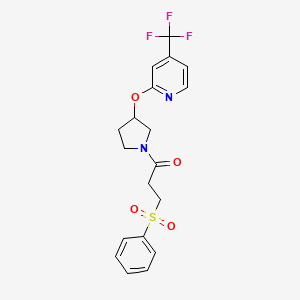

![5,6-Dimethyl-3-[2-oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2773588.png)
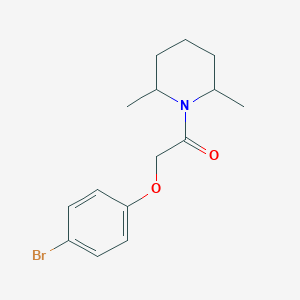
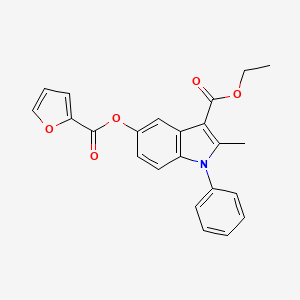
![t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate](/img/structure/B2773591.png)
![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2773594.png)
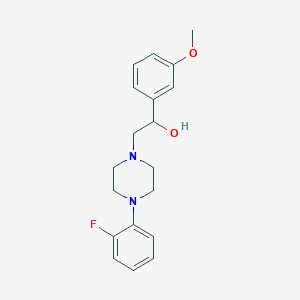

![2-amino-3-(4-ethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2773598.png)
![1-[4-(8-Fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2773600.png)